ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group and an ester moiety at position 3. The amino group at position 2 is linked to a butanoyl chain, which is further connected via a sulfur atom to a 5-propyl-5H-[1,2,4]triazino[5,6-b]indole scaffold. The compound’s synthesis likely involves multi-step reactions, including thioether formation and esterification, analogous to methods described for structurally related molecules .
Properties
Molecular Formula |
C23H26N6O3S2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H26N6O3S2/c1-5-12-29-15-11-9-8-10-14(15)17-19(29)25-23(28-27-17)33-16(6-2)20(30)26-22-24-13(4)18(34-22)21(31)32-7-3/h8-11,16H,5-7,12H2,1-4H3,(H,24,26,30) |
InChI Key |
QFUKZCYALJWTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of the core indole structure, followed by the introduction of the thiazole and triazino groups. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Thiazole Ring: This step often involves the cyclization of a thioamide with a haloketone under basic conditions.
Formation of the Triazino Group: This can be done by reacting the indole derivative with a suitable nitrile and hydrazine under reflux conditions.
Final Coupling and Esterification: The final product is obtained by coupling the intermediate with ethyl chloroformate in the presence of a base, followed by esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, alcohols
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group
Amines: From reduction of nitro groups
Amides and Esters: From nucleophilic substitution of the ester group
Scientific Research Applications
Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly those containing indole and thiazole rings.
Material Science: The unique electronic properties of this compound make it suitable for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s heterocyclic structure allows it to bind with high affinity to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: The multi-step synthesis requires precise control over regioselectivity, particularly in thioether and triazinoindole formation steps .
- Optimization Opportunities: Introducing polar groups (e.g., hydroxyl or amine) to the butanoyl chain may improve solubility without compromising activity .
Biological Activity
Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound with notable biological activity. This article explores its pharmacological properties, including antibacterial, antifungal, antiparasitic, and anticancer effects, supported by various studies.
Chemical Structure and Properties
The compound features a thiazole ring and a triazine derivative connected through a sulfanyl group. Its structure can be summarized as follows:
- Chemical Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 373.48 g/mol
- IUPAC Name : Ethyl 4-methyl-2-{2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate
Antibacterial Activity
Research indicates that derivatives of thiazoles and triazoles exhibit significant antibacterial properties. A study highlighted that compounds with similar structures demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains. For instance:
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 12e | 4.8 | Staphylococcus aureus |
| 12f | 5.1 | Staphylococcus aureus |
| 12k | 4.0 | Staphylococcus aureus |
These results suggest that ethyl 4-methyl-2-{...} could potentially exhibit similar or enhanced antibacterial activity due to its structural components .
Antifungal Activity
Thiazole derivatives are also known for their antifungal properties. A comparative analysis showed that certain thiazole-containing compounds had potent antifungal activity against various fungal strains. The mechanism often involves the disruption of fungal cell membranes or inhibition of cell wall synthesis .
Anticancer Activity
The compound's potential anticancer properties have been explored in various studies. For example:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Antiparasitic Activity
Similar compounds have shown promise against parasitic infections. Studies indicate that triazole derivatives could be effective against protozoan parasites by interfering with their metabolic pathways .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comprehensive review highlighted the synthesis of various thiazole and triazole derivatives and their antimicrobial activities. The study emphasized the importance of structural modifications in enhancing biological efficacy .
- Anticancer Mechanisms : Another research paper detailed the mechanisms through which thiazole derivatives exert anticancer effects, including the activation of apoptotic pathways and inhibition of angiogenesis .
- In Vivo Studies : Animal model studies have demonstrated the efficacy of similar compounds in reducing tumor sizes and improving survival rates in cancer models, suggesting a potential therapeutic role for ethyl 4-methyl-2-{...} in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
